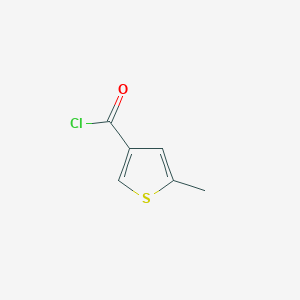

5-甲硫代苯并-3-甲酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "5-Methylthiophene-3-carbonyl chloride" is not directly mentioned in the provided papers, but it is related to the class of thiophene derivatives which are extensively studied due to their importance in pharmaceuticals and agrochemicals. Thiophene derivatives are known for their diverse chemical reactivity and are used as key intermediates in the synthesis of various compounds .

Synthesis Analysis

The synthesis of thiophene derivatives can be complex and diverse. For instance, the synthesis of 2-Chloro-5-methylthiophene, a related compound, involves the reaction of 2-methylthiophene with sulfuryl chloride, yielding the product in a 73.96% yield . Another example is the synthesis of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate, which, although not a thiophene derivative, showcases the intricacy involved in synthesizing complex molecules with multiple substituents .

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be quite varied, with different substituents affecting the overall conformation and electronic distribution. For example, the crystal and molecular structure of 1,1-bis(methylthio)-5-(4-chlorophenyl)-1,4-pentadien-3-one shows a highly conjugated and planar structure due to the delocalization of electrons, which is a common feature in thiophene chemistry .

Chemical Reactions Analysis

Thiophene derivatives undergo a wide range of chemical reactions. For instance, methyl 3-hydroxythiophene-2-carboxylate can be halogenated and then react with alcohols to yield thiophene-2,4-diols, which can be further transformed into various other compounds . The nitration of methyl-3-hydroxythiophene-2-carboxylate leads to products that can form the thieno[3,4-b][1,4]oxazine ring system, demonstrating the reactivity of the thiophene moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For example, the presence of electron-withdrawing or electron-donating groups can significantly alter the compound's reactivity and physical properties. The photophysical properties of 5-acyl-2-amino-3-cyanothiophenes were studied, revealing that these compounds exhibit intramolecular charge-transfer (ICT) characteristics upon light absorption . This property is crucial for applications in optoelectronics and fluorescence.

科学研究应用

合成方法和化学反应

研究人员已经开发出合成噻吩衍生物的方法,包括“5-甲硫代苯并-3-甲酰氯”,它是药物和农用化学品的关键中间体。一个值得注意的过程涉及 2-甲硫代苯并与酰氯反应,以显着的收率生成产物,突出了制备通用中间体的低成本途径 (张奇杨,2010 年)。此外,开发卤代噻吩结构单元的有效合成路线,包括“4-溴-3-甲基-2-噻吩甲酰氯”,促进了新一类 2,6-二卤代芳基 1,2,4-三唑杀虫剂的合成,该杀虫剂对害虫具有选择性活性,同时对哺乳动物毒性低 (J. W. Hull 等人,2007 年)。

电位传感器应用

由噻吩衍生物合成的化合物“5-[(3-甲硫代苯并-2-基-亚甲基氨基)]-2-巯基苯并咪唑”,用于制造聚氯乙烯膜电位铜(II)选择性传感器。该传感器对铜(II)离子表现出优异的选择性和灵敏度,突出了噻吩衍生物在环境监测和分析化学应用中的效用 (Faruk Kardaş,2018 年)。

有机电子和光物理性质

噻吩衍生物是开发有机电子材料不可或缺的一部分。“5-取代噻吩”通过定向锂化合成已被报道,能够制备高产率、区域选择性的噻吩。这些化合物对于设计有机半导体和导电聚合物至关重要,这些聚合物在光伏、OLED 和其他电子设备中具有应用 (Keith Smith 和 M. Barratt,2007 年)。

络合和染料应用

已经合成了基于噻吩的分散染料,并探索了它们与铜、钴和锌的金属络合。这些配合物在聚酯和尼龙 6.6 织物上表现出良好的匀染性和牢度,表明它们在纺织应用中的潜力。该研究强调了噻吩衍生物在开发具有工业应用所需特性的染料方面的多功能性 (Isaac Oluwatobi Abolude 等人,2021 年)。

安全和危害

属性

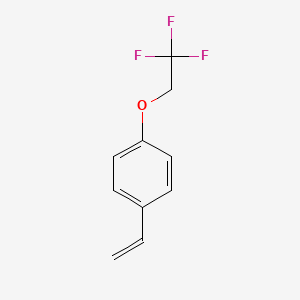

IUPAC Name |

5-methylthiophene-3-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClOS/c1-4-2-5(3-9-4)6(7)8/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQUPBCYHMQGLJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CS1)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90559653 |

Source

|

| Record name | 5-Methylthiophene-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methylthiophene-3-carbonyl chloride | |

CAS RN |

754190-97-1 |

Source

|

| Record name | 5-Methylthiophene-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-fluorophenyl)methyl]hydroxylamine](/img/structure/B1339884.png)

![3-[(2,3-Dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1339894.png)

![3,5-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B1339906.png)